Cas no 432529-08-3 (2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)

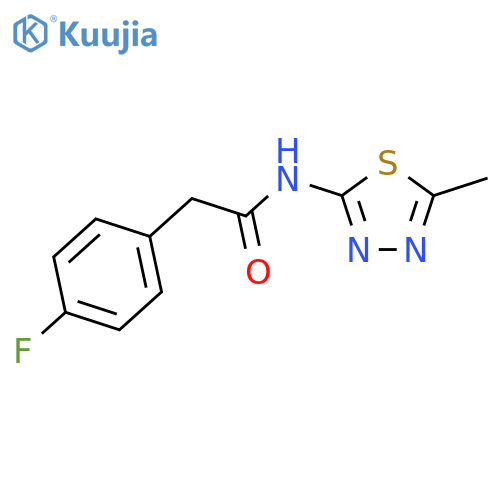

432529-08-3 structure

商品名:2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- AKOS000650886

- SR-01000906729

- AB00120795-02

- 432529-08-3

- Cambridge id 6833820

- STK085861

- AB00120795-01

- F0529-0179

- SR-01000906729-1

-

- インチ: InChI=1S/C11H10FN3OS/c1-7-14-15-11(17-7)13-10(16)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16)

- InChIKey: IKHYTRMOMMZULR-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 251.05286129Da

- どういたいしつりょう: 251.05286129Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0529-0179-2μmol |

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

432529-08-3 | 90%+ | 2μl |

$85.5 | 2023-05-17 | |

| Life Chemicals | F0529-0179-5mg |

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

432529-08-3 | 90%+ | 5mg |

$103.5 | 2023-05-17 | |

| Life Chemicals | F0529-0179-4mg |

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

432529-08-3 | 90%+ | 4mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0529-0179-10μmol |

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

432529-08-3 | 90%+ | 10μl |

$103.5 | 2023-05-17 | |

| Life Chemicals | F0529-0179-3mg |

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

432529-08-3 | 90%+ | 3mg |

$94.5 | 2023-05-17 | |

| Life Chemicals | F0529-0179-1mg |

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

432529-08-3 | 90%+ | 1mg |

$81.0 | 2023-05-17 | |

| Life Chemicals | F0529-0179-5μmol |

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

432529-08-3 | 90%+ | 5μl |

$94.5 | 2023-05-17 | |

| Life Chemicals | F0529-0179-10mg |

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

432529-08-3 | 90%+ | 10mg |

$118.5 | 2023-05-17 | |

| Life Chemicals | F0529-0179-2mg |

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

432529-08-3 | 90%+ | 2mg |

$88.5 | 2023-05-17 |

2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

432529-08-3 (2-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) 関連製品

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1189426-16-1(Sulfadiazine-13C6)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬